molecular formula C10H9IN2 B1280255 1-(4-iodophenyl)-2-methyl-1H-imidazole CAS No. 179420-75-8

1-(4-iodophenyl)-2-methyl-1H-imidazole

Cat. No. B1280255
M. Wt: 284.1 g/mol
InChI Key: REVPKMONQSPHGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various 1H-imidazole derivatives has been explored in several studies. For instance, the synthesis of 1H-imidazoles with potential biological activity involved testing for hormonal activity and antiproliferative effects, indicating a structure-activity relationship . Another study described the synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, which showed antimycotic properties and activity against Gram-positive bacteria . A one-pot synthesis method was developed for a nonacidic antiinflammatory and analgesic agent, showcasing a high radiochemical yield and purity . Divergent and regioselective synthesis methods have been reported for 1,2,4- and 1,2,5-trisubstituted imidazoles, demonstrating the versatility of synthetic approaches . Additionally, the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters was achieved regioselectively, providing building blocks for further chemical studies .

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been a subject of interest. For example, a study on 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole provided insights into the crystal structure through X-ray diffraction and Hirshfeld surface analysis. Density functional theory (DFT) calculations were used to compare with experimental data, and molecular docking studies suggested potential biological interactions .

Chemical Reactions Analysis

The reactivity of imidazole derivatives has been investigated, revealing that certain substituents can influence the outcome of chemical reactions. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones underwent rearrangements to form imidazo[1,2-a]pyridines and indoles when reacted with triethylamine . The study on the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters also involved the cleavage of methyl ethers, demonstrating the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their structure and substituents. The study on 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole highlighted the importance of the imidazole ring in improving pharmacokinetic characteristics, such as solubility and bioavailability, which are crucial for pharmaceutical applications . The synthesis and characterization of 1-(2,6-dimethyl-4-bromophenyl)imidazole provided NMR data, which is essential for understanding the compound's properties . Furthermore, the progress in synthesizing 1-(2,4,6-trimethylphenyl)imidazole was summarized, indicating its significance as a raw material in various industries .

Scientific Research Applications

Application in Polymer Electrolytes

  • Polymer Electrolytes for Fuel Cells : Imidazole derivatives, such as 1-methyl imidazole, have been used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid. This system is known to be a high-temperature proton-conducting polymer electrolyte, crucial for fuel cell applications. The addition of imidazole derivatives affects the conductivity of these membranes, which is a key factor in fuel cell performance (Schechter & Savinell, 2002).

Application in Material Synthesis

  • Synthesis of Heteroleptic NHC Cycloplatinated Complexes : The synthesis of imidazole derivatives, including 1-(4-cyanophenyl)-1H-imidazole, has led to the preparation of N-heterocyclic carbene (NHC) cycloplatinated compounds. These complexes are important in the field of inorganic chemistry, especially for their potential applications in catalysis and material science (Fuertes et al., 2015).

  • Ionic Liquid Crystals : Imidazole derivatives have been utilized in the synthesis of mesomorphic 3-[4-(dodecyloxy)phenyl]-1-methyl-1H-imidazol-3-ium iodide. This compound demonstrates unique mesomorphism and lamellar crystal structure, contributing to advancements in the field of liquid crystal technology (Fouchet et al., 2009).

  • Synthesis of Novel Imidazole Derivatives : Research has been conducted on synthesizing various imidazole derivatives, including those with modifications at the phenyl ring. These derivatives are examined for their vapor pressures and vaporization enthalpies, contributing to a deeper understanding of their physicochemical properties, which is crucial for practical applications in various fields (Emel’yanenko et al., 2017).

Application in Medicinal Chemistry

  • Antimicrobial Imidazoles : Imidazole compounds like 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles have shown promising in vitro activity against various fungi and bacteria. Their synthesis and antimycotic properties highlight the potential of imidazole derivatives in the development of new antimicrobial agents (Heeres & van Cutsem, 1981).

  • Synthesis of Imidazole Compounds for Anticancer Research : Studies have synthesized and characterized imidazole derivatives like 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole. These compounds, due to their biological and pharmaceutical significance, are explored for their potential antimicrobial and anticancer activities (Ramanathan, 2017).

Application in Corrosion Inhibition

  • Corrosion Inhibition in Metals : Imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, have been synthesized and tested for their efficacy in inhibiting corrosion in metals. The study of these compounds helps in understanding the mechanism of corrosion inhibition and the development of effective corrosion inhibitors (Prashanth et al., 2021).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves discussing the potential future applications and research directions of the compound.


properties

IUPAC Name

1-(4-iodophenyl)-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPKMONQSPHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461366
Record name 1-(4-iodophenyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-iodophenyl)-2-methyl-1H-imidazole

CAS RN

179420-75-8
Record name 1-(4-iodophenyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methylimidazole (13.6 g, 165 mmol) in DMF (500 ml) was added sodium hydride (6.60 g, 165 mmol, 60% dispersion in mineral oil) in portions. The resulting white suspension was stirred at room temperature for 30 min, 4-fluoroiodobenzene (33.3 g, 150 mmol) added and the mixture heated at 100° C. After 16 hr, the bulk of DMF was removed by evaporation. The residue was then partitioned between a mixture of ethyl acetate-toluene (2:1, 500 ml) and water(250 ml). The organic layer was separated and washed with water (250 ml). Product was extracted with 10% aqueous hydrogen chloride (2×200 ml) and the combined aqueous extracts neutralized with 30% aqueous potassium hydroxide. The resulting suspension was extracted with a mixture of ethyl acetate-toluene (2:1, 3×250 ml) and the combined organic extracts washed with water (2×250 ml), brine (250 ml), dried (magnesium sulfate) and concentrated to dryness. The residue was recrystallized from toluene to afford the titled compound as off-white solids (21.9 g, 51%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
Yield
51%

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